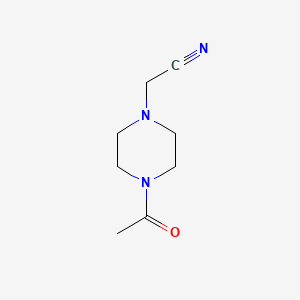

2-(4-Acetylpiperazin-1-yl)acetonitrile

Übersicht

Beschreibung

2-(4-Acetylpiperazin-1-yl)acetonitrile: is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is characterized by the presence of a piperazine ring substituted with an acetyl group and an acetonitrile group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile typically involves the reaction of piperazine with acetonitrile in the presence of an acetylating agent. One common method includes:

Step 1: Reacting piperazine with acetonitrile in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale mixing: of piperazine and acetonitrile in industrial reactors.

Controlled addition: of acetylating agents.

Purification: of the final product through crystallization or distillation to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed:

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

The compound is being explored as a lead molecule for developing new pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with biological systems. The acetyl and nitrile groups may enhance its binding affinity to various receptors and enzymes, making it a candidate for drug design aimed at conditions like depression or anxiety.

Antimicrobial Properties:

Research indicates that compounds structurally related to 2-(4-Acetylpiperazin-1-yl)acetonitrile exhibit antibacterial activity. This suggests that the compound might also possess similar properties, warranting further investigation into its efficacy against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Synthetic Organic Chemistry

Intermediate in Synthesis:

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, enhancing its utility in synthetic methodologies .

Case Studies

Antibacterial Activity Assessment:

A recent study evaluated the antibacterial efficacy of a related piperazine derivative against MRSA. The findings indicated significant reductions in bacterial counts when treated with the test compound, suggesting that derivatives of this compound could offer similar benefits .

Pharmacokinetic Studies:

Further investigations into the pharmacokinetics of related compounds have shown promising results regarding their absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for understanding how this compound might behave within biological systems .

Wirkmechanismus

The mechanism of action of 2-(4-Acetylpiperazin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The acetyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Vergleich Mit ähnlichen Verbindungen

4-Acetylpiperazine: Lacks the nitrile group, making it less versatile in certain synthetic applications.

1-Acetylpiperazine: Similar structure but different substitution pattern, leading to different reactivity and applications.

2-(4-Methylpiperazin-1-yl)acetonitrile: Similar structure but with a methyl group instead of an acetyl group, affecting its chemical properties.

Uniqueness: 2-(4-Acetylpiperazin-1-yl)acetonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct reactivity and versatility in synthetic applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various fields .

Biologische Aktivität

2-(4-Acetylpiperazin-1-yl)acetonitrile, identified by its CAS number 280110-88-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

The synthesis of this compound typically involves the reaction of piperazine with acetonitrile, followed by acetylation. The general steps are as follows:

- Initial Reaction: Piperazine is reacted with acetonitrile in the presence of a base (e.g., sodium hydroxide).

- Acetylation: The resulting intermediate undergoes acetylation using acetic anhydride or acetyl chloride under controlled conditions.

This compound's unique structure, featuring both acetyl and nitrile groups, allows it to participate in various chemical reactions, enhancing its versatility in synthetic applications.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the realms of antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The following table summarizes the findings from qualitative and quantitative assays:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 20 - 30 | 50 - 100 |

| Staphylococcus aureus | 15 - 25 | 100 - 200 |

| Pseudomonas aeruginosa | 10 - 20 | >200 |

The compound showed enhanced effectiveness against Gram-negative bacteria compared to Gram-positive strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study demonstrated that it could mitigate cytotoxic damage induced by chemotherapeutic agents such as doxorubicin and cisplatin in various cell lines. Notably, it exhibited a protective effect on HEK293 and SHSY5Y cells, improving cell survival rates significantly when co-treated with these agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Antimicrobial Action: It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

- Cytoprotection in Cancer Treatment: The compound may enhance cellular resilience against oxidative stress induced by chemotherapeutics through antioxidant mechanisms or modulation of apoptosis pathways .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Cytoprotective Effects: In murine osteoblasts treated with doxorubicin, the presence of this compound resulted in increased survival rates across various incubation periods. For instance, after 72 hours of treatment with doxorubicin alone, cell survival dropped significantly; however, co-treatment with this compound improved survival rates to approximately 53% .

- Synergistic Effects with Chemotherapeutics: In another study focusing on cancer cell lines, the compound showed a synergistic effect when combined with dexamethasone, leading to enhanced cell proliferation in certain contexts while protecting against cytotoxicity from other agents .

Eigenschaften

IUPAC Name |

2-(4-acetylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h3-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWMVSSFCVHWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610738 | |

| Record name | (4-Acetylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280110-88-5 | |

| Record name | (4-Acetylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.